The compound is synthesized through methods such as the Friedel-Crafts reaction, where succinic anhydride reacts with benzene in the presence of anhydrous aluminum chloride, yielding 4-oxo-4-phenylbutanoic acid, which can subsequently be modified to produce 4-Oxo-4-(4-phenylanilino)butanoic acid. It falls under the category of carboxylic acids and can be classified as an α-keto acid due to its structural features.
The synthesis of 4-Oxo-4-(4-phenylanilino)butanoic acid typically involves several steps:
The molecular structure of 4-Oxo-4-(4-phenylanilino)butanoic acid can be described as follows:
The compound features a butanoic acid backbone with substitutions that include:
4-Oxo-4-(4-phenylanilino)butanoic acid participates in various chemical reactions:
The mechanism of action for 4-Oxo-4-(4-phenylanilino)butanoic acid primarily involves its oxidation:
Characterization techniques such as Infrared Spectroscopy (IR) and Nuclear Magnetic Resonance (NMR) provide insights into functional groups:
The applications of 4-Oxo-4-(4-phenylanilino)butanoic acid span several fields:
4-Oxo-4-(4-phenylanilino)butanoic acid belongs to the β-keto anilide subclass of organic compounds, characterized by a carbonyl group (ketone) at the β-position relative to the carboxylic acid functionality, combined with an anilide linkage. Its systematic IUPAC name is 4-[(4-phenylphenyl)amino]-4-oxobutanoic acid, reflecting the amide bond formed between the para-aminobiphenyl moiety and the γ-carboxybutyryl group. The molecule consists of three distinct domains:
Table 1: Systematic and Common Nomenclature
Nomenclature Type | Name |
---|---|
IUPAC Name | 4-[(4-phenylphenyl)amino]-4-oxobutanoic acid |
Synonym | 4-(4-Biphenylamino)-4-oxobutyric acid |
Simplified Common Name | 4-Oxo-4-(4-phenylanilino)butanoic acid |
Chemical Family | Biphenyl-substituted β-keto anilide |
This structure exhibits planarity in the biphenyl-anilide segment (facilitating π-stacking interactions) and conformational flexibility in the aliphatic chain. The β-keto acid moiety is particularly reactive due to the electrophilic carbonyl adjacent to the acidic α-proton, making it prone to enolization, nucleophilic attack, and decarboxylation under specific conditions [4] [6].
The synthesis of β-keto anilides traces back to early 20th-century studies on the reactivity of succinic anhydrides and diketones. The specific pathway to 4-oxo-4-(4-phenylanilino)butanoic acid derivatives evolved from two classical methods:
Friedel-Crafts Acylation Approach: Adapted from the synthesis of related compounds like 4-(4-methylphenyl)-4-oxobutanoic acid, this method employs succinic anhydride and substituted benzenes under Lewis acid catalysis (e.g., AlCl₃). While not directly applicable to biphenyl systems without protection, this route laid groundwork for generating the β-keto acid backbone:$$\text{Toluene} + \text{Succinic anhydride} \xrightarrow{\text{AlCl}_3} \text{4-(4-Methylphenyl)-4-oxobutanoic acid}$$This method, still used in undergraduate teaching, highlights the formation of aryl ketones via electrophilic aromatic substitution [3].
Aniline Condensation Route: The direct coupling of 4-aminobiphenyl with succinic anhydride represents the most direct historical pathway. Early procedures required prolonged heating (140-160°C, 4-6 hours) in inert solvents (toluene, xylene), yielding ≤45% due to competitive decarboxylation:$$\text{4-Aminobiphenyl} + \text{Succinic anhydride} \rightarrow \text{4-Oxo-4-(4-phenylanilino)butanoic acid}$$Purification challenges arose from the compound’s low solubility in water and organic solvents, necessitating crystallization from ethanol/water mixtures [4] [6].
This compound serves as a multifunctional building block in chemical design due to three reactive handles:
In medicinal chemistry, its biphenyl moiety mimics biological scaffolds found in kinase inhibitors and GPCR modulators. The compound’s core structure facilitates fragment-based drug discovery (FBDD), where it serves as a starting point for designing inhibitors through systematic vector-specific elaboration. Its polarity (LogP ~2.8 predicted) and hydrogen-bonding capacity (3 donors, 4 acceptors) align with FBDD principles for developing target-specific leads with optimized pharmacokinetics [10].
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8